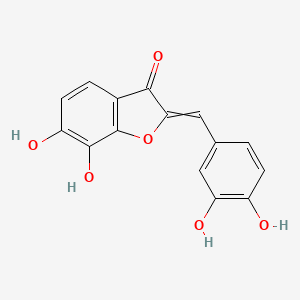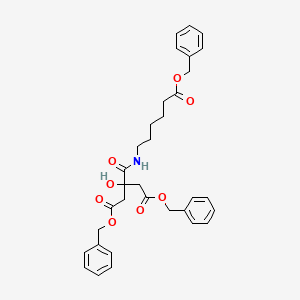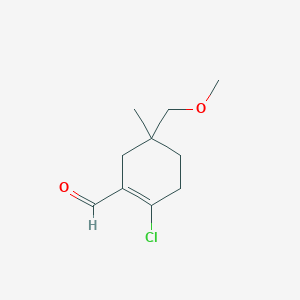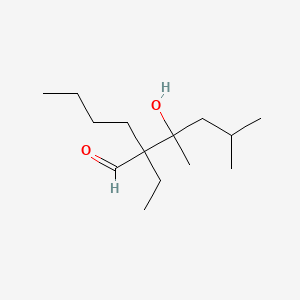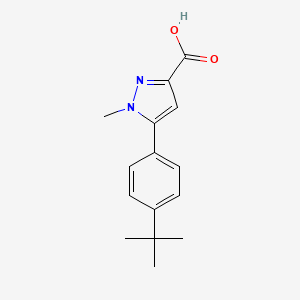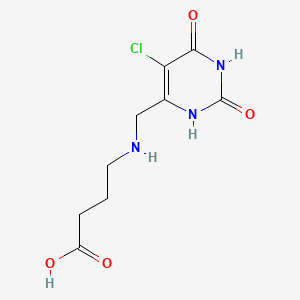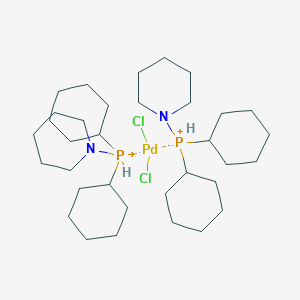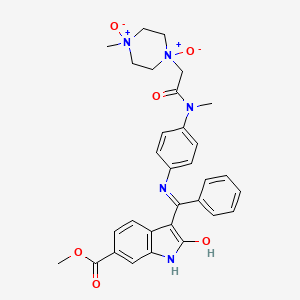
Intedanib Piperazinyl N,N'-Dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Intedanib Piperazinyl N,N’-Dioxide is a derivative of Intedanib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This compound is known for its significant role in inhibiting angiogenesis, making it a valuable asset in the treatment of various diseases, including idiopathic pulmonary fibrosis and certain types of cancer .
Méthodes De Préparation
The synthesis of Intedanib Piperazinyl N,N’-Dioxide involves several steps, starting with the condensation reaction of 4-(R acetate-2-yl)-3-nitrobenzoate and trimethyl orthobenzoate. This is followed by a substitution reaction with N-(4-aminophenyl)-N-methyl-2-(4-methyl piperazine-1-yl) acetamide under the action of an acid-binding agent. The final steps involve reduction and cyclization reactions to produce the desired compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Analyse Des Réactions Chimiques
Intedanib Piperazinyl N,N’-Dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Cyclization: Cyclization reactions are crucial in forming the piperazine ring, often catalyzed by nickel or palladium catalysts
The major products formed from these reactions include various substituted piperazines and piperidinones, which have significant pharmacological activities .
Applications De Recherche Scientifique
Intedanib Piperazinyl N,N’-Dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its effects on cellular processes, particularly in inhibiting angiogenesis.
Mécanisme D'action
Intedanib Piperazinyl N,N’-Dioxide exerts its effects by competitively inhibiting the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors. This inhibition prevents the phosphorylation of these receptors, thereby blocking the downstream signaling pathways that promote angiogenesis and cellular proliferation .
Comparaison Avec Des Composés Similaires
Intedanib Piperazinyl N,N’-Dioxide is often compared with other angiokinase inhibitors such as Pirfenidone and Nintedanib. While all these compounds inhibit angiogenesis, Intedanib Piperazinyl N,N’-Dioxide is unique in its dual inhibition of both RTKs and nRTKs, providing a broader spectrum of activity . Similar compounds include:
Propriétés
Formule moléculaire |
C31H33N5O6 |
|---|---|
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C31H33N5O6/c1-34(27(37)20-36(41)17-15-35(2,40)16-18-36)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)42-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 |
Clé InChI |
UGEGJAQWOFSWLP-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)C[N+]5(CC[N+](CC5)(C)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


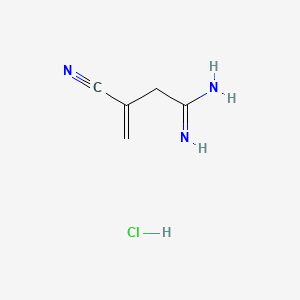
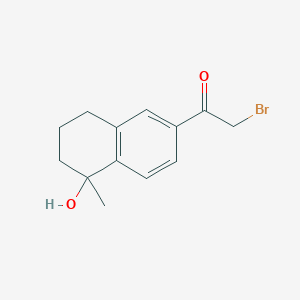

![[3-(Trifluoromethyl)cyclohexyl]hydrazine Hydrochloride](/img/structure/B13852462.png)
